molecular formula C17H15NO3 B2933429 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one CAS No. 860648-89-1

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one

Cat. No. B2933429
M. Wt: 281.311
InChI Key: GGYAMVBEDYKCLT-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a two-step synthetic sequence was developed for the undergraduate organic chemistry laboratory using vanillin as the starting material . Another study reported the synthesis of 1,3,4-Oxadiazole derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, iodination of vanillin and subsequent Suzuki-Miyaura coupling was reported . Another study reported the reactions of 1,5-Bis(3,4,5-trimethoxyphenyl)- and 1,5-bis(2-methoxy-4-methylphenyl)-3-mercaptoformazans .

Scientific Research Applications

Synthesis Techniques

The compound 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one can be synthesized through various techniques, including acid-catalyzed practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds. This method utilizes substrates like 3-(4-fluorophenyl)-1-isopropyl-1H-indole to produce α,β-unsaturated esters, extending the reaction's scope to certain electron-rich benzene derivatives (Wang & Ikemoto, 2005).

Photophysical Properties

The photophysical properties of related compounds, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, have been explored. The introduction of electron-donating and withdrawing groups can significantly impact the luminescence properties, offering insights into the electronic structures and potential applications in photovoltaic or light-emitting devices (Kim et al., 2021).

Polymer Photovoltaic Research

Regioregular poly(3-hexylthiophene) and its blends with methanofullerene have shown promise in polymer photovoltaic research. These studies reveal the impact of annealing and film thickness on device performance, hinting at the potential for optimizing the electronic properties of related compounds for enhanced solar cell efficiency (Li et al., 2005).

Antioxidant Activity

Compounds structurally similar to 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one, such as phenyl ether derivatives from marine-derived fungi, have demonstrated significant antioxidant activities. This suggests potential applications in protecting cells from oxidative stress or in the development of new antioxidant agents (Xu et al., 2017).

Liquid Crystalline Properties

The study of liquid crystalline polymers, including those containing 1,3-dioxane mesogens, offers valuable insights into the design and synthesis of materials with tailored mesomorphic behaviors. Such research can inform the development of novel materials with specific optical and electronic properties, potentially relevant for display technologies or responsive materials (Hsu et al., 1987).

properties

IUPAC Name

(3Z)-3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-10-7-11(9-15(21-2)16(10)19)8-13-12-5-3-4-6-14(12)18-17(13)20/h3-9,19H,1-2H3,(H,18,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYAMVBEDYKCLT-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)OC)/C=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one

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